N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide
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Overview
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a naphthalene ring and a hydroxycyclohexene moiety, making it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide typically involves several steps, including the formation of the hydroxycyclohexene ring and its subsequent attachment to the naphthalene carboxamide. Specific synthetic routes and reaction conditions are often tailored to optimize yield and purity. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation and high-pressure reactions to ensure efficient synthesis.
Chemical Reactions Analysis
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for antiviral and anticancer treatments.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, bind to specific receptors, or modulate signaling pathways within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide can be compared with other similar compounds, such as:
N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide: This compound also features a hydroxycyclohexene moiety but is attached to a quinoline ring instead of a naphthalene ring.
N-(4-Hydroxycyclohex-2-en-1-yl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a naphthalene carboxamide. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17(19-13-18(21)11-4-1-5-12-18)16-10-6-8-14-7-2-3-9-15(14)16/h2-4,6-11,21H,1,5,12-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERFNYFJSABHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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